Diphenyl methylphosphonate
Overview
Description
Synthesis Analysis
Diphenyl methylphosphonate and its derivatives are synthesized through various methods. One approach involves the reaction of pyridine-3-carboxaldehyde with benzidine and triphenylphosphite in the presence of titanium tetrachloride as a catalyst, yielding diphenyl (4′-(Aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate in high yield. This method has been used to produce azo dyes for dyeing polyester fabrics, demonstrating the compound's versatility in synthesis applications (Abdel-megeed et al., 2013).
Molecular Structure Analysis
The molecular structure of diphenyl methylphosphonate derivatives has been detailed through various spectroscopic techniques, including IR, NMR, and mass spectral data. These studies confirm the structures of synthesized compounds and their purity, facilitating the understanding of their molecular configurations and the potential for antimicrobial activities (Abdel-megeed, El‐Hiti, Badr, & Azaam, 2013).
Chemical Reactions and Properties
Diphenyl methylphosphonate and its derivatives engage in various chemical reactions, including the formation of azo dyes and the synthesis of β-lactams from β-amino acids. These reactions underscore the compound's reactivity and utility in producing a range of chemical entities with potential applications across different domains, including antimicrobial agents (Ueda & Mori, 1992).
Scientific Research Applications
Structural Studies : Diphenyl 1-(3-phenylthioureido)propylphosphonate is used in structural studies, particularly for characterizing bifurcated acceptor hydrogen bonds (Chęcińska & Grabowski, 2005).
Potential Therapeutic Applications : Diphenyl N-arylamino(pyrrole-2-yl)methylphosphonates have potential as anticancer, antiviral, antimicrobial, antifungal, or herbicidal agents, though their ecotoxicity needs evaluation (Lewkowski et al., 2017).
Inhibitors of Prostate-Specific Antigen : Diphenyl α-aminoalkylphosphonate ester derivatives act as potent inhibitors of prostate-specific antigen (PSA), suggesting potential use in targeting PSA in prostate tumor progression (Kojtari et al., 2014; Ji et al., 2015).
Chelating System for Metal Recovery : Diphenyl methylphosphonate can be used as a chelating system for recovering strategic metals (Dougourikoye et al., 2020).
Inhibitor of Oil Body Mobilization in Plants : It blocks the breakdown of pre-existing oil bodies in Arabidopsis, resulting in retention of triacylglycerol and accumulation of acyl CoAs (Brown et al., 2013).
Application in Polyesters as Disperse Dyes : Diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates have been applied to polyesters as disperse dyes, improving their fastness properties (Abdel-megeed et al., 2013).
DPP IV Inhibitor in Medicine : The 4-acetylamino-substituted derivative of diphenyl methylphosphonate (11e) shows high potency as a DPP IV inhibitor, with low cytotoxicity in human peripheral blood mononuclear cells (Belyaev et al., 1999).
Anticancer Activities : It displays significant anticancer activities against breast carcinoma cell line (MCF7) and shows promise as an antioxidant and anticancer agent (Awad et al., 2018; Awad et al., 2019).
Antimicrobial Activities : Diphenyl methylphosphonates have shown antimicrobial activities against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Schccaromycies cerevisiae (Abdel-megeed et al., 2012; Abdel-megeed et al., 2013).
Fuel Cell Applications : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], related to diphenyl methylphosphonate, have been considered for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Synthetic Chemistry : An improved method for synthesizing Diphenyl alpha-(diethoxythiophosphorylamino)methylphosphonates has been developed, which is significant for chemical synthesis (Miao et al., 2006).
Safety And Hazards
Diphenyl methylphosphonate should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Future Directions
Diphenyl methylphosphonate has been shown to be an effective catalyst for the synthesis of fatty acids and alicyclic compounds with hydroxyl groups . Future research may focus on exploring more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .
properties
IUPAC Name |
[methyl(phenoxy)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPGAFDTWIMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064731 | |
Record name | Diphenyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl methylphosphonate | |
CAS RN |
7526-26-3 | |
Record name | Diphenyl methylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7526-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007526263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-methyl-, diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl methylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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